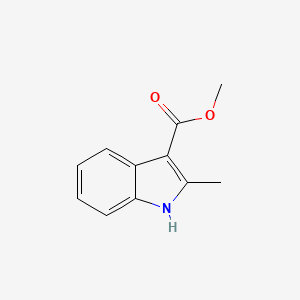

Methyl 2-methyl-1H-indole-3-carboxylate

Descripción general

Descripción

Methyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-1H-indole-3-carboxylate can be synthesized through various methods. One efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines functionalized with different electron-withdrawing and -donating groups . The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using similar catalytic processes. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common due to their efficiency and high yield .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 2-methyl-1H-indole-3-carboxylate serves as a versatile building block in the synthesis of various indole derivatives, which are pivotal in drug discovery and development. Its applications can be categorized as follows:

A. Medicinal Chemistry

Indole derivatives, including this compound, exhibit a wide range of biological activities:

- Antiviral Activity : Compounds derived from this compound have shown potential in inhibiting viral replication.

- Anticancer Properties : Research indicates that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Antimicrobial Effects : The compound has demonstrated efficacy against a variety of pathogens, making it a candidate for developing new antimicrobial agents.

B. Synthetic Chemistry

The compound is utilized in synthetic pathways to create more complex molecules:

- Building Block : It acts as a precursor in synthesizing other functionalized indoles through palladium-catalyzed reactions and microwave-assisted synthesis, leading to high yields and reduced reaction times .

C. Biochemical Research

This compound influences various biochemical pathways:

- Cell Signaling : Studies have shown that this compound can modulate cell signaling pathways, impacting gene expression and cellular metabolism.

A. Synthesis of Functionalized Indoles

A study published in Symmetry highlights an efficient method for synthesizing functionalized derivatives using microwave-assisted techniques. The research demonstrated improved yields (>90%) when compared to traditional heating methods, showcasing the compound's utility in rapid synthesis processes .

B. Anticancer Activity Evaluation

Research conducted on the anticancer properties of this compound derivatives revealed their ability to target specific cancer cell lines effectively. The findings indicated that certain modifications to the indole structure enhanced cytotoxicity against breast and lung cancer cells, emphasizing the compound's potential as a lead structure in cancer therapeutics.

Industrial Applications

This compound is not limited to academic research; it also finds uses in industrial applications:

A. Material Science

The compound is involved in the synthesis of materials with specialized properties such as dyes and polymers. Its unique chemical structure allows for modifications that can enhance the performance characteristics of these materials.

B. Pharmaceutical Development

In pharmaceutical manufacturing, this compound is employed in the formulation of drugs targeting various diseases due to its favorable pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of methyl 2-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Comparación Con Compuestos Similares

Methyl 2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

- Indole-3-carboxylic acid

- Indole-2-carboxylic acid

- Methyl 5-fluoro-1H-indole-2-carboxylate

- Methyl 5-chloro-1H-indole-2-carboxylate

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl and carboxylate groups, which influence its reactivity and applications .

Actividad Biológica

Methyl 2-methyl-1H-indole-3-carboxylate, a derivative of indole, has garnered attention in the scientific community due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

Overview of Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase activities.

This compound is particularly significant due to its structural characteristics that enable interaction with various biological targets.

Target and Mode of Action

The compound interacts with specific biomolecules, leading to enzyme inhibition or activation. It has been shown to inhibit certain proteases, which prevents the degradation of essential cellular proteins. This interaction is crucial for maintaining cellular homeostasis and influencing various signaling pathways.

Biochemical Pathways

This compound participates in various biochemical pathways, influencing cellular metabolism and gene expression. Its effects on cellular processes include:

- Modulation of cell signaling pathways.

- Interaction with enzymes involved in metabolic processes.

- Influence on oxidative stress responses through antioxidant activity .

Pharmacokinetics

The pharmacokinetic properties of this compound can vary significantly based on its chemical structure. Key factors influencing its pharmacokinetics include:

- Absorption : The compound's solubility affects its bioavailability.

- Distribution : Specific transporters mediate its cellular uptake.

- Metabolism : Cytochrome P450 enzymes play a vital role in its metabolic pathways, leading to the formation of various metabolites that may also exhibit biological activity .

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. In vitro studies using the DPPH method revealed varying degrees of antioxidant activity among different derivatives synthesized from this compound. The results indicated that certain derivatives had comparable antioxidant capacities to established antioxidants .

Anticancer Activity

In animal models, the compound has shown promising anticancer effects. Studies indicate that at lower doses, it can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via condensation of 3-formyl-indole derivatives with thiazol-4(5H)-ones under reflux in acetic acid, as described in Scheme 2 of and . Key parameters include:

- Catalyst : Sodium acetate (2.0 equiv) to promote cyclization .

- Temperature : Reflux (~110–120°C) for 3–5 hours to ensure complete reaction .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

- Troubleshooting : Contamination by unreacted starting materials can be resolved by adjusting the molar ratio (1.1:1 for aldehyde-to-thiazolone) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Analytical Framework :

- 1H NMR : Look for characteristic signals:

- Indole NH proton at δ 10–12 ppm (broad singlet) .

- Methyl ester (COOCH3) at δ 3.8–4.0 ppm (singlet) .

- IR : Strong C=O stretch at ~1700–1750 cm⁻¹ for the ester group .

- Validation : Compare data with structurally similar compounds like ethyl 2-methyl-1H-indole-3-carboxylate (CAS 53855-47-3) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ester group) influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Antimicrobial Activity : Substitution at the indole C5 position (e.g., methoxy or amino groups) enhances antibacterial potency, as seen in 6-methylindole-3-carboxylic acid derivatives .

- Antitumor Potential : The methyl ester group improves cell permeability compared to free carboxylic acids, as demonstrated in bisindolylmaleimide analogs .

- Experimental Design : Use in vitro assays (e.g., MTT for cytotoxicity) with HeLa or MCF-7 cell lines, referencing protocols from .

Q. What are the common contradictions in pharmacological data for indole-3-carboxylate derivatives, and how can they be resolved?

- Data Discrepancies :

- Solubility vs. Bioactivity : Hydrophobic esters (e.g., methyl) may show high in vitro activity but poor aqueous solubility, leading to inconsistent in vivo results .

- Metabolic Stability : Rapid ester hydrolysis in plasma can reduce efficacy, as noted in pharmacokinetic studies of ethyl indole-2-carboxylate .

- Mitigation Strategies :

- Use prodrug approaches (e.g., tert-butyl esters) to enhance stability .

- Validate assays with LC-MS to quantify intact compound concentrations .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Modeling Techniques :

- Docking : Use AutoDock Vina with crystal structures of kinases (e.g., Flt3) from .

- MD Simulations : GROMACS for assessing ligand-receptor stability over 100 ns trajectories .

- Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .

Q. Analytical and Crystallography

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure of this compound?

- SHELX Workflow :

Propiedades

IUPAC Name |

methyl 2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBPRTUBQKFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344061 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65417-22-3 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.